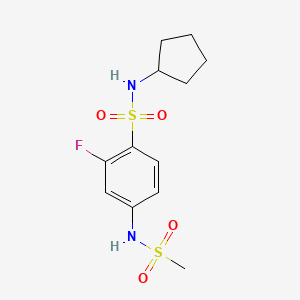![molecular formula C13H16N2O3 B7634853 methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a carbamate derivative that has been synthesized through a variety of methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, it has been shown to inhibit growth and induce cell death. In insects, it has been shown to disrupt the nervous system and cause paralysis.
実験室実験の利点と制限
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications. However, its toxicity and potential side effects must be carefully considered when designing experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate. In medicine, it could be further investigated for its potential use as an anticancer agent. In agriculture, it could be studied for its potential use as a biopesticide. In environmental science, it could be investigated for its ability to degrade pollutants in soil and water. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
合成法
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate can be synthesized through various methods, including the reaction of methyl isocyanate with 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid or its ester. Another method involves the reaction of 2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid with phosgene, followed by reaction with methylamine. The synthesis of this compound has been extensively studied, and various modifications to the synthesis methods have been proposed to improve the yield and purity of the product.
科学的研究の応用
Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate has been studied for its potential applications in various fields. In medicine, it has been investigated for its antitumor, antiviral, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been investigated for its ability to degrade pollutants in soil and water.
特性
IUPAC Name |
methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)14-12(16)9-15-8-4-6-10-5-2-3-7-11(10)15/h2-3,5,7H,4,6,8-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGAYXYLARLWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)